Lipophilicity Tuning: XLogP3 Comparison with Trifluoromethyl Analog
4‑(Difluoromethyl)-2‑iodoaniline exhibits a computed XLogP3 value of 2.5, which is 0.3 log units lower than that of 4‑iodo‑2‑(trifluoromethyl)aniline (XLogP3 = 2.8) [1]. This reduction in lipophilicity is significant because a ΔlogP of 0.3 equates to an approximately two‑fold change in partition coefficient, which can influence membrane permeability, aqueous solubility, and metabolic clearance [2]. The difluoromethyl analog therefore offers a midpoint lipophilicity option for lead optimization when the trifluoromethyl congener proves too lipophilic for acceptable ADME profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 4‑Iodo‑2‑(trifluoromethyl)aniline: XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = −0.3 (target less lipophilic) |
| Conditions | PubChem computed descriptor; model XLogP3 3.0 (2025 release) |
Why This Matters
A 0.3‑unit lower logP can improve aqueous solubility and reduce off‑target binding while preserving sufficient membrane permeability, making this compound a strategic choice for oral drug candidates requiring balanced hydrophilicity.
- [1] PubChem XLogP3 data for CID 118988887 (4‑(difluoromethyl)-2‑iodoaniline) and CID 3289432 (4‑iodo‑2‑(trifluoromethyl)aniline). National Center for Biotechnology Information (2026). View Source
- [2] Wenlock, M. C., & Barton, P. (2013). In silico prediction of drug properties. In Drug Discovery and Development (pp. 155–182). Churchill Livingstone. https://doi.org/10.1016/B978-0-12-384905-0.00007-1 View Source
